Cas no 2227685-49-4 ((1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol)

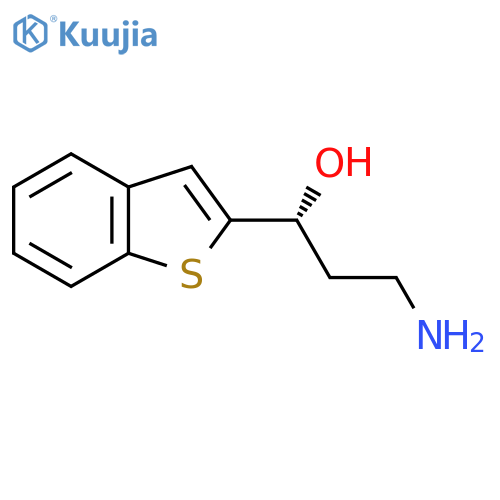

2227685-49-4 structure

商品名:(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol

- 2227685-49-4

- EN300-1803142

-

- インチ: 1S/C11H13NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1

- InChIKey: WEHXJFHLIXJHFN-SECBINFHSA-N

- ほほえんだ: S1C2C=CC=CC=2C=C1[C@@H](CCN)O

計算された属性

- せいみつぶんしりょう: 207.07178521g/mol

- どういたいしつりょう: 207.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 74.5Ų

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803142-2.5g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-5.0g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 5g |

$5345.0 | 2023-05-23 | ||

| Enamine | EN300-1803142-0.25g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-0.5g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-10.0g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 10g |

$7927.0 | 2023-05-23 | ||

| Enamine | EN300-1803142-0.05g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-1.0g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 1g |

$1844.0 | 2023-05-23 | ||

| Enamine | EN300-1803142-1g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 1g |

$1844.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-0.1g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1803142-10g |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |

2227685-49-4 | 10g |

$7927.0 | 2023-09-19 |

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

2227685-49-4 ((1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2230780-65-9(IL-17A antagonist 3)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量